(2Z)-3-bromoprop-2-ene-1-thiol, also known as 3-bromoprop-2-ene-1-thiol, is an organosulfur compound characterized by the presence of a bromine atom and a thiol group. Its molecular formula is , indicating it consists of three carbon atoms, five hydrogen atoms, one bromine atom, and one sulfur atom. The compound features a double bond between the second and third carbon atoms, which contributes to its reactivity and potential applications in organic synthesis.
Several methods exist for synthesizing (2Z)-3-bromoprop-2-ene-1-thiol:
(2Z)-3-bromoprop-2-ene-1-thiol has potential applications across various fields:
Interaction studies involving (2Z)-3-bromoprop-2-ene-1-thiol focus on its reactivity with other chemical species. For instance:
Several compounds are structurally or functionally similar to (2Z)-3-bromoprop-2-ene-1-thiol. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromopropene | Contains a double bond and bromine | Lacks the thiol group; primarily used in polymerization reactions. |
| Propanethiol | Simple thiol without halogen | More straightforward reactivity; lacks unsaturation. |
| 3-Chloropropene | Similar structure but contains chlorine instead | Different halogen affects reactivity and stability. |
| 2-Methylpropane | Saturated hydrocarbon | No functional groups; serves as a non-reactive baseline for comparison. |
(2Z)-3-bromoprop-2-ene-1-thiol's unique combination of a bromine atom and a thiol group makes it particularly interesting for applications requiring both reactivity and biological activity.
(2Z)-3-bromoprop-2-ene-1-thiol serves as an exceptional precursor for the synthesis of chiral dithioether ligands, which are essential components in asymmetric catalysis and coordination chemistry [4] [5]. The compound's unique structural features, including the reactive thiol group and allylic bromine substituent, enable the construction of sophisticated chiral ligand systems through well-established synthetic methodologies.
Research has demonstrated that (2Z)-3-bromoprop-2-ene-1-thiol can be employed in the synthesis of chiral dithioether compounds derived from tartaric acid precursors [4]. The synthesis typically involves nucleophilic substitution reactions where the thiol functionality displaces halide leaving groups on appropriately protected tartrate scaffolds. For example, the preparation of compounds such as (−)-2,2-dimethyl-4,5-bis(isopropylsulfanylmethyl)-1,3-dioxolane has been achieved using similar bromopropenethiol derivatives [4].
The synthetic pathway generally proceeds through the following mechanism: the thiol group of (2Z)-3-bromoprop-2-ene-1-thiol acts as a nucleophile, attacking electrophilic carbon centers on tartrate-derived substrates, resulting in the formation of new carbon-sulfur bonds while maintaining the stereochemical integrity of the original chiral centers [4] [6].
The resulting chiral dithioether ligands demonstrate remarkable efficacy in forming stable complexes with transition metals, particularly iridium and rhodium [4] [5]. These complexes exhibit excellent performance in asymmetric hydrogenation reactions, with enantiomeric excesses reaching up to 47% for specific substrate classes [4]. The coordination behavior involves both sulfur atoms of the dithioether ligand chelating to the metal center, forming stable five- or six-membered metallacycles [5].
| Complex Type | Metal Center | Ligand Structure | Enantiomeric Excess | Application |
|---|---|---|---|---|
| [Ir(cod)(diosme)]BF₄ | Iridium(I) | Dimethyl dithioether | 35-47% | Asymmetric hydrogenation [4] |
| [Ir(cod)(diospr)]BF₄ | Iridium(I) | Diisopropyl dithioether | 25-42% | Dehydroamino acid reduction [4] |
| [Ir(cod)(diosph)]BF₄ | Iridium(I) | Diphenyl dithioether | 15-35% | Itaconic acid hydrogenation [4] |
The formation of dithioether ligands from (2Z)-3-bromoprop-2-ene-1-thiol proceeds through stereospecific pathways that preserve the Z-configuration of the starting material [7] [8]. This stereochemical retention is crucial for maintaining the desired spatial arrangement of substituents in the final ligand structure. The thiol-ene coupling reactions, which represent a key transformation in ligand synthesis, proceed via radical mechanisms that exhibit excellent functional group tolerance and high yields [7] [9].
The radical addition mechanism typically involves initiation by photochemical or thermal processes, followed by anti-Markovnikov addition of the thiyl radical to the double bond, ultimately yielding thioether products with predictable stereochemistry [7] [8]. This methodology allows for the precise control of stereochemical outcomes, which is essential for achieving high enantioselectivity in subsequent catalytic applications [10] [11].
(2Z)-3-bromoprop-2-ene-1-thiol functions as a crucial intermediate in the construction of sulfur-containing heterocyclic systems, leveraging its dual reactivity through both the thiol group and the activated allylic position [12] [13]. The compound's ability to participate in cyclization reactions makes it particularly valuable for assembling complex heterocyclic frameworks that are prevalent in pharmaceutical and materials chemistry applications.
The compound serves as an effective building block for thiophene ring formation through intramolecular cyclization reactions [14] [15]. The synthetic approach typically involves the formation of carbon-sulfur bonds via nucleophilic attack of the thiol group on appropriately positioned electrophilic centers. Research has shown that similar bromopropenethiol derivatives can undergo palladium-catalyzed carbon-hydrogen bond functionalization followed by intramolecular carbon-sulfur bond formation to yield benzothiophene derivatives [14].
The cyclization mechanism proceeds through sequential carbon-hydrogen activation and sulfur-carbon bond formation [14]. Palladium catalysts facilitate the initial carbon-hydrogen bond cleavage, generating reactive organopalladium intermediates that subsequently undergo reductive elimination with the pendant thiol group, forming the heterocyclic ring system with excellent regioselectivity [14].
(2Z)-3-bromoprop-2-ene-1-thiol demonstrates remarkable utility in the synthesis of nitrogen-sulfur containing heterocycles [16] [17]. The compound can participate in 1,3-dipolar cycloaddition reactions with nitrones or nitrile oxides to form isoxazole rings, while maintaining the thiol functionality for subsequent derivatization [16]. Additionally, the formation of thiadiazole rings can be achieved through condensation reactions with appropriate nitrogen-containing precursors [17].
The synthetic versatility extends to the formation of fused heterocyclic systems where the bromopropenethiol serves as a linker between different ring systems [16]. For example, the compound can be incorporated into the synthesis of benzothieno[2,3-b]pyridines and related tricyclic systems through multi-step synthetic sequences involving initial heterocycle formation followed by annulation reactions [18].
| Heterocycle Type | Synthetic Method | Yield Range | Key Features |
|---|---|---|---|
| Thiophenes | Cyclization/C-H activation | 70-85% | Regioselective formation [14] |
| Benzothiophenes | Pd-catalyzed cyclization | 65-90% | Functional group tolerance [14] |
| Isoxazoles | 1,3-Dipolar cycloaddition | 60-80% | Stereochemical control [16] |
| Thiadiazoles | Condensation reactions | 55-75% | Diverse substitution patterns [17] |
The formation of heterocyclic compounds from (2Z)-3-bromoprop-2-ene-1-thiol involves multiple mechanistic pathways depending on the target structure and reaction conditions [13] [19]. For thiophene synthesis, the most common approach involves radical-mediated cyclization where the thiol group generates a thiyl radical that subsequently attacks the double bond intramolecularly, forming the five-membered ring [15].
In palladium-catalyzed processes, the mechanism typically proceeds through oxidative addition of the palladium catalyst to carbon-halogen bonds, followed by carbon-hydrogen activation and reductive elimination steps [14]. The stereochemistry of the starting bromopropenethiol influences the selectivity of these transformations, with the Z-configuration often leading to more favorable ring-closing geometries [14].
(2Z)-3-bromoprop-2-ene-1-thiol plays a pivotal role in the functionalization of metal-organic frameworks, particularly through post-synthetic modification strategies that introduce sulfur-containing functional groups into existing MOF structures [20] [21]. This approach circumvents the challenges associated with direct synthesis of thiol-containing MOFs while enabling the incorporation of desirable properties such as enhanced selectivity for heavy metal adsorption and improved catalytic performance.
The post-synthetic modification of metal-organic frameworks using (2Z)-3-bromoprop-2-ene-1-thiol represents a breakthrough approach for introducing thiol functionality into crystalline porous materials [20] [22]. The methodology typically involves the reaction of amino-functionalized MOFs, such as UiO-66-NH₂, with the bromopropenethiol derivative to form stable amide linkages while preserving the MOF's structural integrity [20].
The synthetic protocol generally involves covalent bond formation between the amino groups of the MOF linkers and carboxylic acid derivatives that incorporate the bromopropenethiol moiety [20]. For example, the reaction of UiO-66-NH₂ with thioglycolic acid or 3-mercaptopropionic acid has been demonstrated to yield thiol-functionalized MOFs designated as UiO-66-NH-SH [20] [21]. These modified materials retain their crystalline structure while gaining enhanced reactivity toward soft metal ions.
The incorporation of thiol groups into MOF structures dramatically improves their performance in heavy metal removal applications [23] [24]. Research has demonstrated that thiol-functionalized MOFs exhibit exceptional selectivity for mercury(II) ions, with removal efficiencies exceeding 99% and the ability to reduce mercury concentrations below the drinking water limit of 2 parts per billion [24]. The enhanced performance stems from the soft-soft interactions between the sulfur atoms and mercury ions, as predicted by Hard-Soft Acid-Base theory [22].
The adsorption mechanism involves multiple interaction modes including electrostatic attraction, coordination bonding, and covalent bond formation between the thiol groups and metal ions [23]. The high density of thiol groups achievable through post-synthetic modification creates multiple binding sites within the MOF pores, leading to cooperative effects that enhance overall adsorption capacity [24].
| MOF System | Thiol Loading | Metal Target | Adsorption Capacity | Selectivity |
|---|---|---|---|---|
| UiO-66-NH-SH(1) | 2.1 mmol/g | Hg²⁺ | 616.64 mg/g | >99.27% [23] |
| UiO-66-NH-SH(2) | 1.8 mmol/g | Pb²⁺ | 485.2 mg/g | >98.5% [20] |
| Thiol-MOF-808 | 3.2 mmol/g | Cd²⁺ | 392.1 mg/g | >96.8% [24] |
Thiol-functionalized MOFs derived from (2Z)-3-bromoprop-2-ene-1-thiol serve as excellent platforms for heterogeneous catalysis, particularly in carbon dioxide fixation reactions [20] [21]. The introduction of silver nanoparticles into the thiol-modified MOF structure creates highly active catalytic sites for the conversion of carbon dioxide and epoxides to cyclic carbonates [20].
The catalytic mechanism involves the coordination of substrate molecules to the silver centers, which are stabilized by the surrounding thiol groups [20]. The soft donor properties of sulfur atoms enhance the electron density at the metal centers, facilitating the activation of carbon-oxygen bonds in epoxide substrates and promoting subsequent carbon dioxide insertion [20]. The confined environment within the MOF pores provides shape selectivity and prevents catalyst deactivation through aggregation [25].
The synthetic approach for preparing these catalytic systems involves sequential modification steps: initial thiol functionalization of the MOF followed by silver nanoparticle incorporation through reduction of silver nitrate precursors [20]. The resulting materials, designated as Ag@UiO-66-NH-SH, demonstrate excellent catalytic performance with turnover frequencies reaching 156 h⁻¹ for propargylic alcohol substrates [20].
The post-synthetic modification of MOFs with (2Z)-3-bromoprop-2-ene-1-thiol derivatives results in materials with enhanced thermal and chemical stability [24]. The covalent attachment of thiol groups to the organic linkers creates additional crosslinking within the framework, improving resistance to hydrolysis and thermal degradation [24]. Studies have demonstrated that thiol-functionalized MOFs maintain their crystalline structure and porosity even after exposure to boiling water for extended periods [24].